molecular formula C25H21Br2N3OS B12038294 N'-((2E)-3-allyl-4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2(3H)-ylidene)-4-bromobenzohydrazide hydrobromide

N'-((2E)-3-allyl-4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2(3H)-ylidene)-4-bromobenzohydrazide hydrobromide

Cat. No.: B12038294
M. Wt: 571.3 g/mol
InChI Key: WQUJARHSVRXHIN-KZAGWHOFSA-N
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Description

N’-((2E)-3-allyl-4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2(3H)-ylidene)-4-bromobenzohydrazide hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a biphenyl group, and a bromobenzohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2E)-3-allyl-4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2(3H)-ylidene)-4-bromobenzohydrazide hydrobromide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.

    Formation of the Hydrazide Moiety: The hydrazide group is formed by reacting the thiazole derivative with hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki coupling and bromination steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the bromobenzohydrazide moiety, potentially leading to the formation of amines or reduced thiazole derivatives.

    Substitution: The bromine atom in the benzohydrazide moiety can be substituted with various nucleophiles, such as amines or thiols, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products of these reactions include epoxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N’-((2E)-3-allyl-4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2(3H)-ylidene)-4-bromobenzohydrazide hydrobromide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and biphenyl group may facilitate binding to these targets, while the bromobenzohydrazide moiety could be involved in covalent modification or inhibition of enzyme activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • N’-((2E)-3-allyl-4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2(3H)-ylidene)-4-chlorobenzohydrazide
  • N’-((2E)-3-allyl-4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2(3H)-ylidene)-4-fluorobenzohydrazide

Uniqueness

Compared to its analogs, N’-((2E)-3-allyl-4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2(3H)-ylidene)-4-bromobenzohydrazide hydrobromide may exhibit unique reactivity due to the presence of the bromine atom. Bromine is a good leaving group, which can facilitate various substitution reactions, making this compound more versatile in synthetic applications. Additionally, the bromine atom may enhance the compound’s biological activity through halogen bonding interactions with biological targets.

Properties

Molecular Formula

C25H21Br2N3OS

Molecular Weight

571.3 g/mol

IUPAC Name

4-bromo-N-[(E)-[4-(4-phenylphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]benzamide;hydrobromide

InChI

InChI=1S/C25H20BrN3OS.BrH/c1-2-16-29-23(20-10-8-19(9-11-20)18-6-4-3-5-7-18)17-31-25(29)28-27-24(30)21-12-14-22(26)15-13-21;/h2-15,17H,1,16H2,(H,27,30);1H/b28-25+;

InChI Key

WQUJARHSVRXHIN-KZAGWHOFSA-N

Isomeric SMILES

C=CCN\1C(=CS/C1=N/NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C4=CC=CC=C4.Br

Canonical SMILES

C=CCN1C(=CSC1=NNC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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